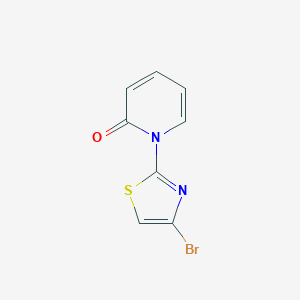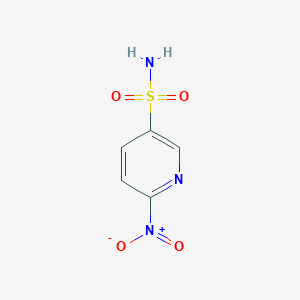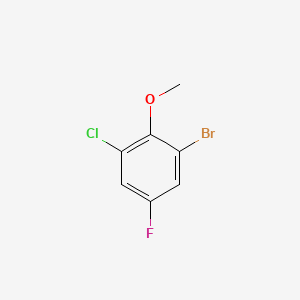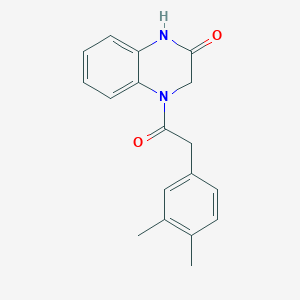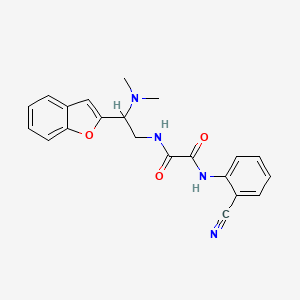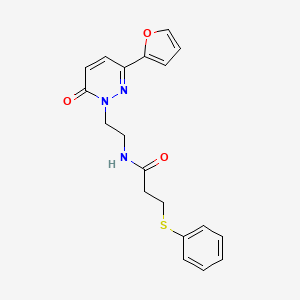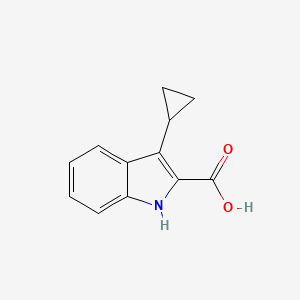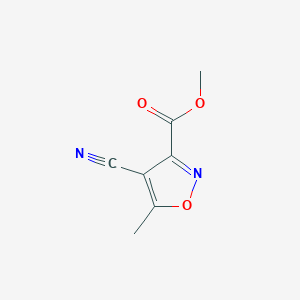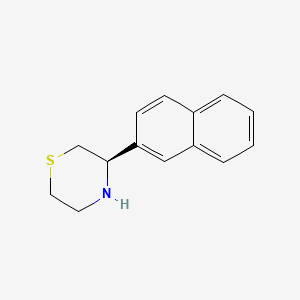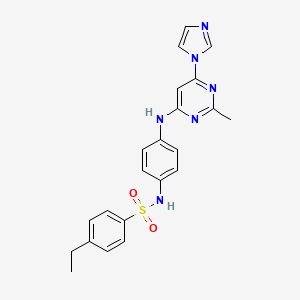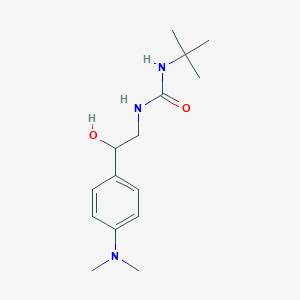
1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea” is a complex organic molecule. It contains a tert-butyl group, a dimethylamino phenyl group, and a hydroxyethyl urea group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky group that can influence the reactivity and properties of the molecule . The dimethylamino group attached to the phenyl ring could potentially participate in resonance, affecting the electron distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tert-butyl group, the phenyl ring, and the urea group. The tert-butyl group is known for its unique reactivity pattern . The phenyl ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the functional groups present and their interactions. For example, the presence of the urea group could potentially result in hydrogen bonding .科学的研究の応用
Metabolism and Pharmacokinetics
One study focused on the metabolism and disposition of a novel antineoplastic agent, identifying a major metabolite through extensive analysis. This research provides insights into the pharmacokinetics of such compounds, which can be crucial for understanding their behavior in biological systems (Maurizis et al., 1998).
Synthetic Chemistry Applications
Research has been conducted on the synthesis and the evaluation of certain ureas and carbamates for their potential pharmacological activities, indicating a broader scope for synthetic variations and applications of these chemical frameworks (Chalina et al., 1998).
Chemical Protection and Derivatization Strategies
Studies on chemical agents developed for hydroxyl group protection highlight the utility of certain ureas in synthetic chemistry, particularly in the synthesis of complex molecules, including prostaglandins (Corey & Venkateswarlu, 1972).
Molecular Structure and Hydrogen Bonding
Investigations into the structure of substituted ureas through solid-state NMR, vibrational spectroscopy, and single-crystal X-ray diffraction offer deep insights into the role of hydrogen bonding and molecular conformations, which can influence their chemical behavior and potential for forming complex structures (Kołodziejski et al., 1993).
Antioxidant Properties and Therapeutic Potential
Research on the free radical scavenging properties of certain urea derivatives sheds light on their potential therapeutic applications, particularly in the reduction of myocardial infarct size in animal models, suggesting a role in mitigating oxidative stress-related damage (Hashimoto et al., 2001).
Safety and Hazards
特性
IUPAC Name |
1-tert-butyl-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)17-14(20)16-10-13(19)11-6-8-12(9-7-11)18(4)5/h6-9,13,19H,10H2,1-5H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRATSKJAZRXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

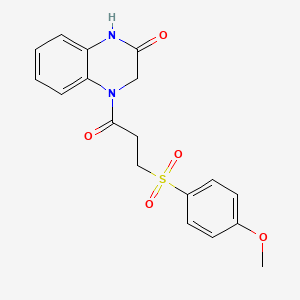
![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2999560.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2999562.png)
